molecular formula C18H16O4 B2581304 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 5217-88-9

7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No.: B2581304
CAS No.: 5217-88-9
M. Wt: 296.322
InChI Key: QKTZSGVZWBCCAP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Coumarins, the parent class of this compound, were first isolated from natural sources such as tonka beans and sweet clover in the early 19th century. The synthetic production of coumarin derivatives began in the late 1800s, with methods like the Perkin reaction and Pechmann condensation enabling the preparation of functionalized benzopyrones. While the exact synthesis route for this compound is not explicitly documented in historical literature, its structural analogs (e.g., 4-methylcoumarins and 7-methoxycoumarins) have been synthesized through acid-catalyzed cyclization or lithiation-bromination strategies.

Key Historical Milestones

Event Year Significance
First coumarin isolation 1820 Discovery in tonka beans
Industrial synthesis of coumarin 1877 Perkin’s methods for synthetic coumarin
Development of Pechmann condensation Late 1800s Enabled substituted coumarin synthesis

Significance in Chemical Research

The compound’s significance lies in its potential applications in medicinal chemistry and materials science. Coumarins are known for their antioxidant, anti-inflammatory, and anticancer properties, often modulated by substituent patterns. The methoxy groups at positions 7 and 4’ (of the phenyl ring) enhance lipophilicity, potentially improving bioavailability, while the 4-methyl group introduces electronic effects that may influence reactivity.

Functional Properties of Substituents

Substituent Position Impact
Methoxy 7 Electron-donating, enhances solubility
4-Methoxyphenyl 3 Aryl group for π-π interactions
Methyl 4 Alkyl group for steric/electronic modulation

Classification within Flavonoids and Coumarins

As a coumarin derivative, this compound belongs to the benzopyrone family. Its structure diverges from simpler coumarins like 7-hydroxy-4-methylcoumarin through the addition of a 4-methoxyphenyl group at position 3 and a methoxy group at position 7.

Structural Comparison with Related Compounds

Compound Core Structure Key Substituents
Coumarin Chromen-2-one None
4-Methylcoumarin Chromen-2-one Methyl (C4)
7-Methoxycoumarin Chromen-2-one Methoxy (C7)
This compound Chromen-2-one Methyl (C4), Methoxy (C7), 4-Methoxyphenyl (C3)

Flavonoids, a broader class, typically consist of two aromatic rings connected by a three-carbon bridge. This compound lacks the second aromatic ring but retains the chromenone backbone, placing it in the coumarin subclass rather than the flavone or flavonol subclasses.

Overview of Current Research Landscape

Recent studies focus on optimizing synthetic routes and exploring biological activities of coumarin derivatives. For example:

  • Synthesis : Biogenic zinc oxide nanoparticles (ZnO NPs) have been employed as eco-friendly catalysts for synthesizing 3-substituted coumarins, achieving high yields under mild conditions.
  • Biological Activity : Methoxy-substituted coumarins show promise as antioxidants and anticancer agents. Derivatives with electron-withdrawing groups (e.g., bromo or azide) exhibit enhanced Mcl-1 inhibition, a target in oncology.
  • Material Science : Coumarins are used in fluorescent probes and sensors due to their photostability. Modifications like maleimide or diethylamino groups enable applications in bioconjugation.

Recent Advances in Coumarin Research

Application Key Finding Year Source
Antioxidant activity Methoxy groups enhance radical scavenging 2022
Synthesis optimization ZnO NPs reduce reaction time and toxicity 2022
Medicinal chemistry 4-Bromomethyl coumarins as SERM intermediates 2006

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-15-9-8-14(21-3)10-16(15)22-18(19)17(11)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZSGVZWBCCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.

    Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

    Interacting with Cellular Components: Interacting with cellular components such as DNA and proteins to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromones are highly dependent on substituent patterns. Below is a comparison with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Tumor Specificity (TSM)* References
7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one C₁₈H₁₆O₄ 300.32 4-methyl, 7-OCH₃, 4ʹ-OCH₃ Not reported
Formononetin (7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one) C₁₆H₁₂O₄ 268.27 7-OCH₃, 4ʹ-OCH₃ Moderate
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one C₁₇H₁₃ClO₃ 300.74 4-methyl, 7-OCH₃, 4ʹ-Cl Not reported
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one (Compound 34) C₁₈H₁₄O₃ 278.30 Styryl group at C3, 4ʹ-OCH₃ TSM = 84.1
7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one C₁₆H₁₂O₄ 268.27 7-OH, 4ʹ-OCH₃ Not reported

*Tumor Specificity Index (TSM): Higher values indicate greater selectivity against cancer cells vs. normal cells.

Key Observations :

  • Methyl vs. Hydrogen at C4: The 4-methyl group in the target compound increases molecular weight by ~32 g/mol compared to formononetin, likely enhancing lipophilicity (LogP ~2.5–3.0 vs. ~2.0 for formononetin) .
  • Styryl vs. Methyl Substitution : Compound 34 (TSM = 84.1) demonstrates that a conjugated ethenyl group at C3 improves tumor specificity compared to methoxy/methyl substituents, possibly due to enhanced π-π interactions with cellular targets .
  • Chlorine Substitution : The 4ʹ-Cl analogue (C₁₇H₁₃ClO₃) shows higher molecular weight and altered electronic properties, which may affect receptor binding .
Physicochemical Properties
  • Solubility : The 7-methoxy and 4ʹ-methoxy groups reduce water solubility compared to hydroxylated analogues (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one) .
  • Crystallinity : X-ray studies using CuKβ radiation () suggest that methyl and methoxy substituents influence crystal packing, which correlates with stability and dissolution rates .

Biological Activity

7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one, a derivative of the chromenone family, exhibits a variety of biological activities that make it a compound of significant interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a chromenone backbone with methoxy substituents at the 7 and 3 positions and a para-methoxyphenyl group at the 4 position. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation.
  • Anticancer Properties : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic genes. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)8.2Inhibition of cell proliferation
A549 (Lung Cancer)12.0Activation of caspase pathways

These findings suggest that the compound can selectively target cancer cells while sparing normal cells.

Case Studies

  • Study on Antioxidant Properties : A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model, suggesting its potential as a protective agent against oxidative damage.
  • Anti-inflammatory Effects : In another study, the compound was shown to reduce inflammation in a mouse model of arthritis by inhibiting NF-kB signaling pathways.
  • Anticancer Efficacy : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound led to a decrease in cell viability and increased apoptosis markers compared to untreated controls.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
  • Antioxidant Supplements : Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress-related diseases.

Q & A

Basic Question: What are the standard protocols for synthesizing 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one?

Methodological Answer:
The synthesis typically employs Pechmann condensation or multi-step organic reactions. For instance:

  • Step 1: Reacting phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄) at controlled temperatures (e.g., 20°C for 0.08 hours) to form intermediates .
  • Step 2: Subsequent functionalization via nucleophilic substitution or alkylation. For example, using dichloromethane as a solvent with tricyclohexylphosphine catalysts under inert atmospheres (48 hours at 20°C) to introduce methoxy or methyl groups .
  • Purification: Column chromatography (e.g., petroleum ether/ethyl acetate, 15:1 v/v) yields pure products with ~66–75% efficiency .

Basic Question: How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:

  • Data Collection: Use CuKα or CuKβ radiation (λ = 1.5418 Å for CuKα; λ = 1.3922 Å for CuKβ) for high-resolution data. CuKβ is advantageous for resolving solvent molecules (e.g., cyclohexane) in sponge crystals .
  • Software: Refinement via SHELXL for small-molecule structures, leveraging its robustness for handling twinned data or high-resolution datasets. Structure solution may involve SHELXD for experimental phasing .
  • Validation: ORTEP-3 or Mercury for thermal ellipsoid visualization and hydrogen-bonding network analysis .

Advanced Question: How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer:

  • Catalyst Screening: Test acidic (e.g., H₂SO₄) vs. organometallic catalysts (e.g., Ru-based complexes) to minimize side products. Evidence shows Ru catalysts in dichloromethane improve regioselectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates for propargylation steps, while ethanol/water mixtures aid in precipitation of pure crystals .
  • By-Product Mitigation: Monitor intermediates via TLC or HPLC. For example, optimizing reaction time (20–25 hours) and temperature (78°C) reduces ester hydrolysis by-products .

Advanced Question: What methodological considerations are critical when using CuKβ versus CuKα radiation in crystallographic studies?

Methodological Answer:

  • Wavelength Sensitivity: CuKβ (shorter λ) enhances resolution for small-unit-cell crystals but requires careful absorption correction due to higher energy .
  • Data Quality: CuKα is standard for routine studies, while CuKβ is preferred for resolving disordered solvent molecules (e.g., in Me-Daidzein complexes). Validate with SADABS scaling .
  • Detector Calibration: Adjust detector distance and exposure time to account for CuKβ’s lower intensity. Pair with SHELXE for improved phase extension in low-symmetry space groups .

Advanced Question: How can computational docking studies be designed to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Preparation: Use AutoDock Vina or Glide to model binding pockets (e.g., Mycobacterium tuberculosis MtrA). Protonate residues at physiological pH and assign partial charges via AM1-BCC .
  • Ligand Parameterization: Generate 3D conformers of the chromenone core using RDKit , accounting for methoxy group rotamers. Validate with DFT-optimized geometries (B3LYP/6-31G*) .
  • Docking Protocols: Perform ensemble docking against multiple receptor conformations. Analyze binding free energies (ΔG) and hydrogen-bond interactions (e.g., with catalytic Ser/Thr residues) .

Advanced Question: How do structural modifications (e.g., halogenation) impact the compound’s biological activity?

Methodological Answer:

  • SAR Studies: Introduce halogens (e.g., Cl, F) at the 3-phenyl position to enhance antimicrobial potency. For example, 3-(2-chloro-6-fluorophenyl) analogs show improved MIC values against E. coli (IC₅₀ = 12 µM) .
  • Solubility Optimization: Replace methoxy groups with hydroxyls (e.g., 7-hydroxy derivatives) to improve aqueous solubility. Use logP calculations (e.g., MarvinSketch ) to balance hydrophobicity .
  • Assay Design: Test modified analogs in MIC assays (Mueller-Hinton broth) or MTT assays (cancer cell lines), comparing IC₅₀ values to parent compounds .

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